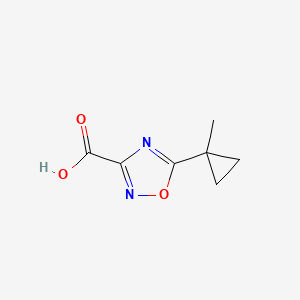
n-Octadecanoyl coenzyme a lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Octadecanoyl coenzyme A lithium salt, also known as stearoyl coenzyme A lithium salt, is a compound with the empirical formula C39H70N7O17P3S and a molecular weight of 1034.00 g/mol . It is a saturated fatty acid metabolite involved in polyunsaturated fatty acid synthesis and the peroxisome proliferator-activated receptor (PPAR) signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Octadecanoyl coenzyme A lithium salt typically involves the acylation of coenzyme A with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of stearic acid, facilitating its reaction with coenzyme A .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
n-Octadecanoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced to form simpler fatty acid derivatives.
Substitution: It can undergo substitution reactions where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various fatty acid derivatives and metabolites that play crucial roles in metabolic pathways .
Aplicaciones Científicas De Investigación
n-Octadecanoyl coenzyme A lithium salt has a wide range of scientific research applications, including:
Mecanismo De Acción
n-Octadecanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which converts it to oleoyl-CoA. This desaturation step is crucial for the biosynthesis of unsaturated fatty acids . The compound also plays a role in the PPAR signaling pathway, influencing gene expression related to lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Palmitoyl coenzyme A lithium salt
- Oleoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Decanoyl coenzyme A monohydrate
- Lauroyl coenzyme A lithium salt
- Octanoyl coenzyme A lithium salt hydrate
- Palmitoleoyl coenzyme A lithium salt
- Coenzyme A trilithium salt
Uniqueness
n-Octadecanoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of monounsaturated fatty acids and its involvement in the PPAR signaling pathway. Its structure and function make it distinct from other coenzyme A derivatives, providing unique insights into fatty acid metabolism and its regulation .
Propiedades
Fórmula molecular |
C39H66Li4N7O17P3S |
|---|---|
Peso molecular |
1057.8 g/mol |
Nombre IUPAC |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4 |
Clave InChI |
MPFKQSRFWSQHAV-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)




![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)

![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)


![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
